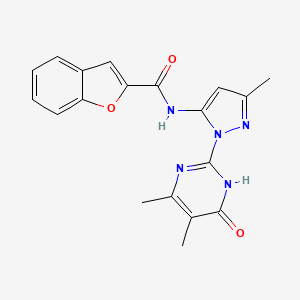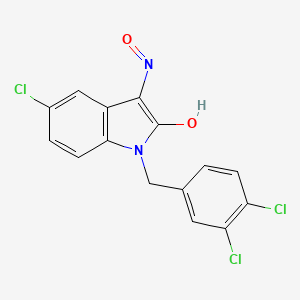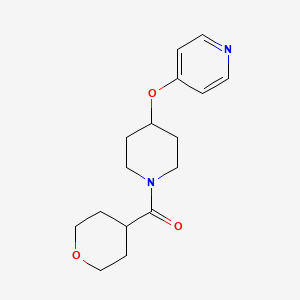![molecular formula C20H16N2OS2 B2404695 3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 522606-38-8](/img/structure/B2404695.png)
3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thienopyrimidine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Substitution Reactions: Introduction of the 2,5-dimethylphenyl and phenyl groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Sulfur Introduction: The thiol group can be introduced via thiolation reactions using reagents like thiourea or Lawesson’s reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction of the thienopyrimidine core can lead to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Dihydrothienopyrimidines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfur atom in the thiol group can participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylpyridine-3,5-dicarboxylate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its thienopyrimidine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing compounds with specific biological activities or material properties.
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-12-8-9-13(2)16(10-12)22-19(23)18-15(21-20(22)24)11-17(25-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVFPKOROGQFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2404615.png)



![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid](/img/structure/B2404623.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404626.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2404630.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404631.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)
